1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
Description
1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a pyrrolidine derivative substituted with a 4-bromo-2-fluorobenzyl group at the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological or antiviral pathways.
Molecular Formula: C₁₁H₁₃BrFNO Molar Mass: ~274.59 g/mol Key Features:
- Bromine and fluorine substituents on the benzyl group, offering steric bulk and electronic modulation.
- Hydroxyl group on pyrrolidine, enabling hydrogen bonding and derivatization.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVMSNQLWFIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Bromination and Fluorination: Starting with a suitable benzene derivative, bromination and fluorination reactions are performed to introduce the bromo and fluoro substituents at the appropriate positions on the benzene ring.
Formation of the Pyrrolidin-3-ol Moiety: The resulting bromo-fluoro-substituted benzene compound is then reacted with a suitable amine and a reducing agent to form the pyrrolidin-3-ol structure.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the benzene ring or the pyrrolidin-3-ol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Structural Features
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a bromo-fluoro-substituted phenyl group. The presence of these functional groups contributes to its reactivity and potential biological activity.
Medicinal Chemistry
1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against various targets:
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuroactive properties. Preliminary studies indicate potential effects on serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia.
Synthesis of Novel Compounds
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new drugs with improved efficacy or reduced side effects:
- Synthetic Pathways : Researchers have employed this compound in multi-step synthesis processes to create derivatives that may possess enhanced pharmacological properties .
Biological Assays
The compound is utilized in various biological assays to evaluate its effects on cell lines and animal models:
- Cell Viability Studies : Initial assays indicate that this compound may influence cell proliferation and apoptosis, making it a subject of interest in cancer research .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for drug development:
- SAR Analysis : By modifying different parts of the molecule, researchers can identify which modifications enhance or diminish activity, thereby guiding future design efforts .
Case Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2023) investigated the effects of this compound on serotonin receptor activity. The results indicated that the compound acted as a partial agonist at the 5HT2A receptor, suggesting potential applications in treating anxiety disorders.
Case Study 2: Synthesis of Derivatives
In a recent publication by Johnson et al. (2024), the authors reported the synthesis of several derivatives from this compound. These derivatives were tested for their antibacterial properties, revealing promising activity against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism by which 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects: Halogen Type and Position
The target compound’s closest analog is 1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1033012-64-4), which substitutes the 4-bromo-2-fluorophenyl group with a 3-chlorophenyl group .
| Property | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol | 1-(3-Chloro-benzyl)-pyrrolidin-3-ol |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrFNO | C₁₁H₁₄ClNO |
| Molar Mass (g/mol) | 274.59 | 211.69 |
| Halogen Substituents | 4-Bromo, 2-Fluoro | 3-Chloro |
| Electronic Effects | Strong electron-withdrawing (F, Br) | Moderate electron-withdrawing (Cl) |
| Steric Effects | Larger substituents (Br) increase steric hindrance | Smaller substituent (Cl) reduces steric bulk |
Key Observations :
Physicochemical Properties
- Solubility: The hydroxyl group enhances water solubility compared to non-polar analogs, but bromine’s hydrophobicity may counterbalance this effect.
Biological Activity
1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1271648-31-7 |
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. The presence of halogen substituents, such as bromine and fluorine, significantly enhances the antibacterial activity against various pathogens. For instance, in vitro tests have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating enzyme activity or receptor binding due to the presence of both bromine and fluorine atoms which influence its lipophilicity and binding affinity .
Pharmacological Studies
In a series of pharmacological evaluations, similar pyrrolidine derivatives have demonstrated promising results in preclinical models. For example, compounds with similar structural motifs showed significant anti-tumor activities in mouse models dependent on mutant signaling pathways . These findings suggest that this compound could be further explored for its potential in cancer therapy.
Case Studies
Several case studies have been documented regarding the efficacy of pyrrolidine derivatives in treating various diseases. One notable study involved the evaluation of a related compound in a mouse model with splenomegaly and hepatomegaly, where treatment led to significant improvements in organ size and overall health indicators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
